2-(1-adamantyl)-N-(2-adamantyl)acetamide
Overview
Description
2-(1-Adamantyl)-N-2-adamantylacetamide is a compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(2-adamantyl)acetamide typically involves the reaction of adamantane derivatives with acylating agents. One common method is the acylation of 1-adamantylamine with 2-adamantylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of adamantane derivatives often involves multi-step processes starting from readily available precursors like adamantane or 1-bromoadamantane. These processes may include bromination, amination, and acylation steps, optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-N-2-adamantylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Adamantyl)-N-2-adamantylacetamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(2-adamantyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl groups enhance the lipophilicity of the compound, facilitating its incorporation into lipid membranes and improving its bioavailability. The compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug used to treat influenza A, structurally related to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane scaffold.
Uniqueness
2-(1-Adamantyl)-N-2-adamantylacetamide is unique due to its dual adamantyl groups, which confer enhanced stability and lipophilicity compared to other adamantane derivatives. This structural feature makes it a valuable compound for various applications, particularly in drug design and materials science .
Properties
IUPAC Name |
2-(1-adamantyl)-N-(2-adamantyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO/c24-20(12-22-9-15-2-16(10-22)4-17(3-15)11-22)23-21-18-5-13-1-14(7-18)8-19(21)6-13/h13-19,21H,1-12H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLPCNUXNQWWCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CC45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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